molecular formula C14H9ClN2O2 B5850959 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5850959
M. Wt: 272.68 g/mol
InChI Key: OCYISWAIPIHQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as SU9516 and is a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling and is involved in various physiological processes, including cell growth, differentiation, and apoptosis. In

Mechanism of Action

SU9516 is a selective inhibitor of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, which is a family of enzymes that play a critical role in cellular signaling. This compound is involved in various physiological processes, including cell growth, differentiation, and apoptosis. SU9516 binds to the catalytic domain of this compound and prevents its activation, leading to the inhibition of downstream signaling pathways. The inhibition of this compound by SU9516 has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SU9516 are diverse and depend on the specific disease or condition being studied. In cancer, SU9516 has been shown to induce apoptosis in cancer cells by inhibiting this compound activity. Additionally, SU9516 has been shown to reduce the production of pro-inflammatory cytokines in inflammatory diseases by inhibiting the activation of NF-κB. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting this compound activity.

Advantages and Limitations for Lab Experiments

The advantages of using SU9516 in laboratory experiments include its selectivity for 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using SU9516 include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of SU9516. One potential direction is the development of more efficient synthesis methods for SU9516 to increase its availability for research purposes. Additionally, further studies are needed to investigate the potential therapeutic applications of SU9516 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibitors based on the structure of SU9516 could lead to the development of more effective therapies for various diseases.
In conclusion, SU9516 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of this compound and has been shown to have anti-cancer, anti-inflammatory, and cardioprotective properties. The complex synthesis method and potential toxicity of SU9516 are limitations that need to be addressed in future studies. Overall, the study of SU9516 has the potential to lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of SU9516 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-methyl-2-pyridinecarboxylic acid, which undergoes a series of reactions to form the intermediate compound 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The intermediate is then treated with a reducing agent to produce the final product, SU9516. The synthesis of SU9516 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

SU9516 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, SU9516 has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size in animal models.

properties

IUPAC Name

5-chloro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYISWAIPIHQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.